3-tert-butyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-tert-butyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a tert-butyl group and a triazole-pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the tert-butyl group and the triazole-pyrrolidine moiety. Key steps may include:
Formation of the Pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Triazole-Pyrrolidine Moiety: This can be accomplished through nucleophilic substitution or coupling reactions, utilizing reagents such as triazole derivatives and pyrrolidine intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-tert-butyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazole: Shares the tert-butyl and triazole moieties but differs in the core structure.
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: Contains similar triazole groups but has a different central ring system.
Uniqueness
3-tert-butyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H22N6O2 |
---|---|
Molecular Weight |
330.38 g/mol |
IUPAC Name |
[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone |
InChI |
InChI=1S/C16H22N6O2/c1-16(2,3)12-4-5-13(20-19-12)24-9-11-6-7-22(8-11)15(23)14-17-10-18-21-14/h4-5,10-11H,6-9H2,1-3H3,(H,17,18,21) |
InChI Key |
QOBJUXGRAFLNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=NC=NN3 |
Origin of Product |
United States |
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